

Physicochemical Properties of 7-Xylosyl-10-deacetyltaxol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Xylosyl-10-deacetyltaxol

Cat. No.: B1454920

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This technical guide provides a comprehensive overview of the core physicochemical properties of **7-Xylosyl-10-deacetyltaxol**, a significant taxane derivative. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at its chemical and physical characteristics, along with methodologies for their determination. This guide also visualizes key biological and synthetic pathways associated with this compound.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **7-Xylosyl-10-deacetyltaxol**.

Property	Value	Reference
Molecular Formula	C ₅₀ H ₅₇ NO ₁₇	[1]
Molecular Weight	943.98 g/mol	[1][2]
Melting Point	>228 °C (decomposition)	[1]
Boiling Point (Predicted)	1068.4 ± 65.0 °C	[1]
Density (Predicted)	1.46 ± 0.1 g/cm ³	[1]
Solubility	Soluble in chloroform, methanol, ethanol, and DMSO. [1] Insoluble in water (< 0.1 mg/mL).[1]	[1]
Appearance	White to off-white solid/powder or crystal.[1][2]	[1][2]
Purity	>98%	[2]
Stability	Hygroscopic.[1]	[1]
Storage	Recommended storage at -20°C under an inert atmosphere.[1]	[1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **7-Xylosyl-10-deacetyltaxol** are outlined below. These protocols are based on standard analytical techniques for taxane derivatives.

Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of **7-Xylosyl-10-deacetyltaxol** in a given solvent.

- Preparation of Saturated Solution: An excess amount of **7-Xylosyl-10-deacetyltaxol** is added to a known volume of the solvent (e.g., water, methanol, DMSO) in a sealed

container.

- **Equilibration:** The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is filtered through a 0.22 µm filter or centrifuged to separate the undissolved solid from the saturated solution.
- **Quantification:** The concentration of **7-Xylosyl-10-deacetyltaxol** in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The solubility is expressed as mg/mL or mol/L.

Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point range of **7-Xylosyl-10-deacetyltaxol**.

- **Sample Preparation:** A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[\[3\]](#)[\[4\]](#)
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus.[\[3\]](#)
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C/min) for a more accurate measurement.[\[3\]](#)
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded.[\[3\]](#)
- **Reporting:** The melting point is reported as a range of these two temperatures. For compounds that decompose, the temperature at which decomposition is observed is noted.

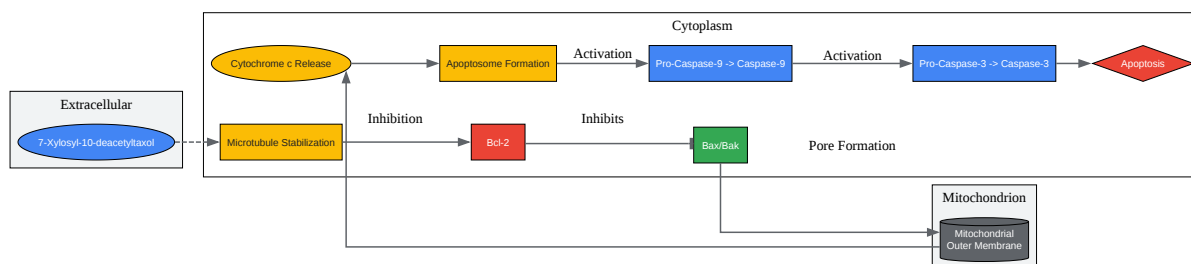
Stability-Indicating HPLC Method

This protocol describes a High-Performance Liquid Chromatography (HPLC) method to assess the stability of **7-Xylosyl-10-deacetyltaxol** and separate it from its degradation products.

- **Chromatographic System:** A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a gradient elution capability is used.
- **Mobile Phase:** A gradient mixture of acetonitrile and water or a suitable buffer is typically employed. The exact gradient program should be optimized to achieve separation of the parent compound from any potential degradants.
- **Sample Preparation:** A stock solution of **7-Xylosyl-10-deacetyltaxol** is prepared in a suitable solvent (e.g., methanol or acetonitrile). This solution is then subjected to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to induce degradation.
- **Analysis:** The stressed samples are injected into the HPLC system, and the chromatograms are recorded.
- **Method Validation:** The method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

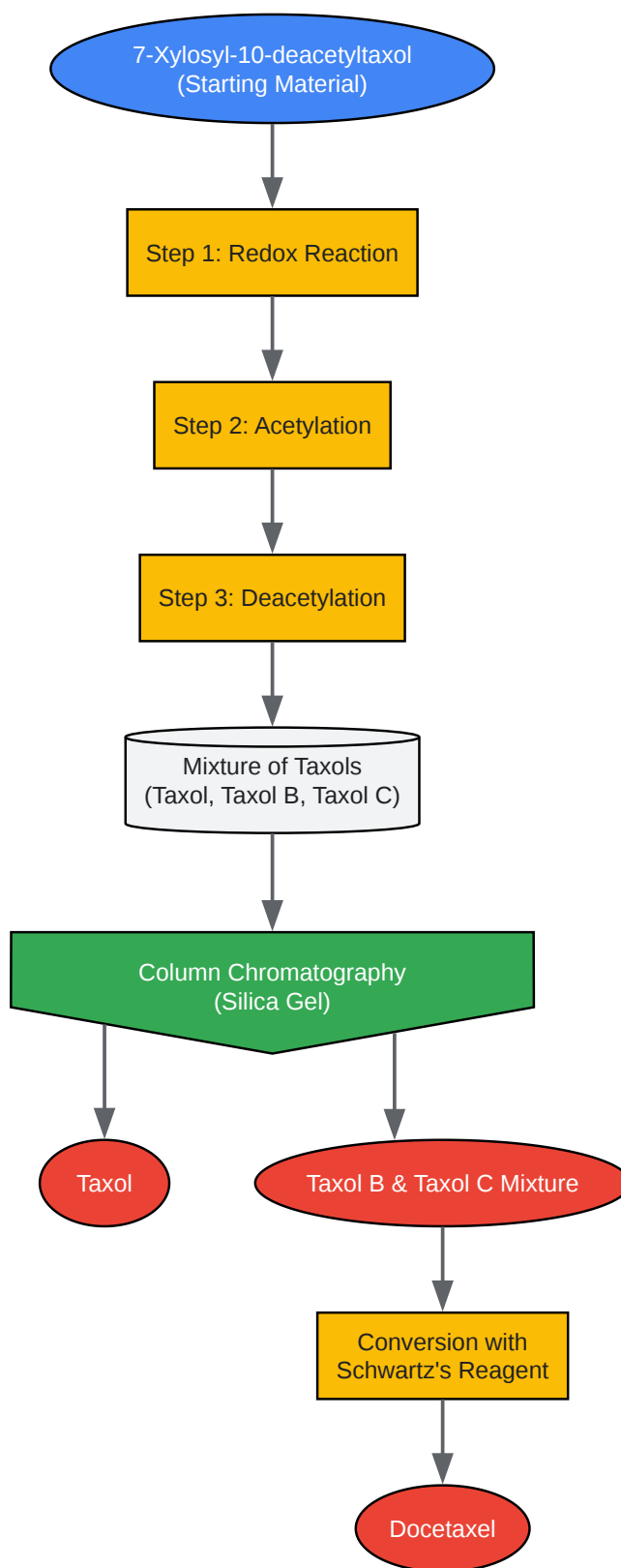
Visualizations

The following diagrams illustrate key pathways and workflows related to **7-Xylosyl-10-deacetyltaxol**.



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Caption: Mitochondrial-dependent apoptosis pathway induced by **7-Xylosyl-10-deacetyltaxol**.



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Caption: Semi-synthesis of Taxol and Docetaxel from 7-Xylosyl-10-deacetyltaxol.[5]

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